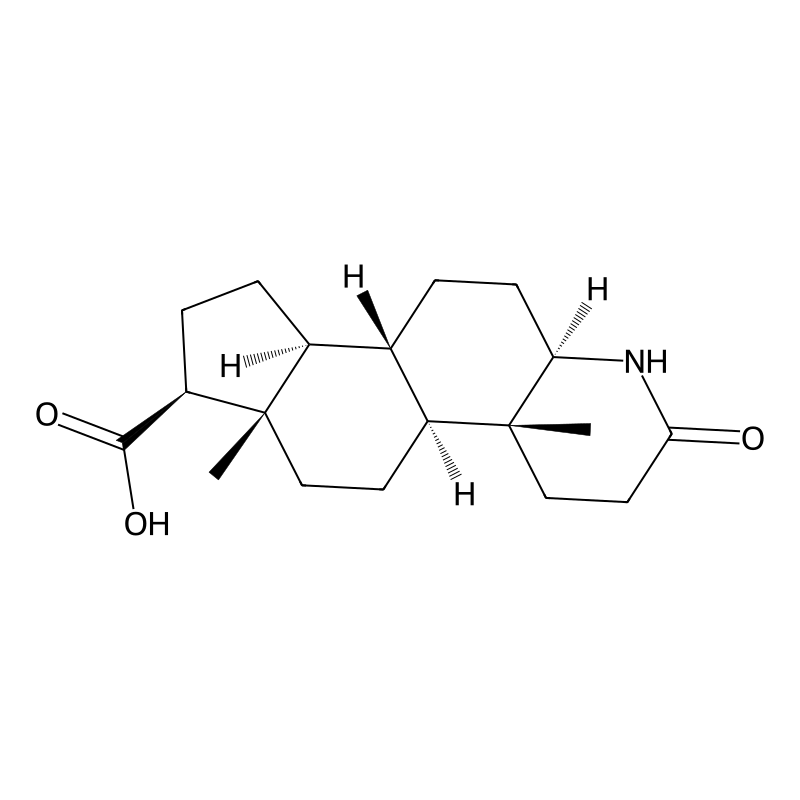

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

Content Navigation

Struggling with complex A-ring lactamization in Finasteride synthesis? 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid (CAS 103335-55-3) provides the pre-formed 4-aza lactam, eliminating oxidative cleavage and boosting yield.

- Stable crystalline solid (mp >300°C) for easy handling in peptide coupling.

- Mild DCC/HOBt amidation without double-bond degradation.

- Direct C17-carboxylic acid for clean amidation, with final DDQ dehydrogenation.

Reliable global supply for API manufacturing and analytical reference standards.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid (CAS 103335-55-3) is a fully saturated 4-azasteroid featuring a C17-beta carboxylic acid moiety. As a highly advanced pharmaceutical intermediate, it serves as the critical structural core for the synthesis of dual 5-alpha-reductase inhibitors, most notably Finasteride and Dutasteride [1]. Unlike earlier steroidal precursors, this compound already possesses the fully formed nitrogen-substituted A-ring (lactam), requiring only C17-amidation and C1-C2 dehydrogenation to yield the active pharmaceutical ingredient (API) [2]. Its high melting point (>300 °C) and stable crystalline form make it highly processable for industrial-scale peptide-style coupling reactions, establishing it as a primary procurement target for both commercial API manufacturing and regulatory analytical profiling [3].

Attempting to substitute 103335-55-3 with earlier-stage steroidal precursors, such as methyl 3-oxo-4-androstene-17-beta-carboxylate, forces manufacturers to perform complex A-ring oxidative cleavage and lactamization in-house, introducing severe yield penalties and extending production timelines [1]. Conversely, procuring the downstream dehydrogenated analog, 4-aza-5-alpha-androst-1-ene-3-one-17-beta-carboxylic acid (CAS 104239-97-6), shifts the synthetic bottleneck to the amidation step. Activating the 1-ene acid typically requires harsh halogenating agents (e.g., thionyl chloride), which can degrade the sensitive C1-C2 double bond and generate complex, difficult-to-remove impurity profiles. 103335-55-3 provides the exact optimal balance: it is fully stable under mild DCC/HOBt coupling conditions, allowing the delicate C1-C2 double bond to be introduced cleanly in the final step via regioselective DDQ oxidation [1].

Enhanced Amidation with Mild Coupling Agents

In the synthesis of 4-azasteroid APIs, procuring 103335-55-3 allows for direct C17-amidation using mild DCC/HOBt coupling protocols [1]. In contrast, utilizing the downstream 1-ene comparator (CAS 104239-97-6) typically necessitates harsh activation with thionyl chloride (SOCl2) and pyridine to form an acid chloride intermediate . This aggressive chlorination step risks electrophilic addition or degradation at the C1-C2 double bond. By performing amidation on the saturated 103335-55-3 core, manufacturers avoid corrosive reagents and preserve structural integrity before the final regioselective DDQ oxidation [1].

| Evidence Dimension | Amidation reagent compatibility |

| Target Compound Data | Compatible with mild DCC/HOBt coupling (preserves azasteroid core) |

| Comparator Or Baseline | CAS 104239-97-6 (requires harsh SOCl2/pyridine activation) |

| Quantified Difference | Eliminates the need for corrosive halogenating agents and prevents double-bond degradation during C17-amide formation. |

| Conditions | Industrial-scale API synthesis (e.g., Finasteride/Dutasteride production) |

Procuring the saturated acid streamlines manufacturing by enabling mild coupling conditions, reducing the need for specialized corrosion-resistant equipment and minimizing downstream purification.

Efficient Precursor for Regioselective Dehydrogenation

Utilizing 103335-55-3 as the primary procurement starting material enables a highly efficient 'amidation-first, oxidation-second' synthetic sequence. Once the C17-amide is formed, the saturated azasteroid undergoes highly regioselective dehydrogenation at the C1-C2 position using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and BSTFA [1]. In contrast, attempting to procure earlier-stage precursors like methyl 3-oxo-4-androstene-17-beta-carboxylate requires buyers to manage the complex, low-yield multi-step oxidative cleavage and lactamization themselves [2].

| Evidence Dimension | Synthetic sequence efficiency |

| Target Compound Data | Enables direct 2-step conversion to final API (Amidation -> DDQ Oxidation) |

| Comparator Or Baseline | Methyl 3-oxo-4-androstene-17-beta-carboxylate (requires >5 steps including A-ring cleavage and lactamization) |

| Quantified Difference | Reduces the synthetic burden by at least 3-4 complex steps, directly lowering API manufacturing costs and cycle times. |

| Conditions | Commercial-scale multi-kilogram API synthesis |

Purchasing this advanced intermediate shifts the burden of complex A-ring lactamization away from the API manufacturer, drastically shortening the time-to-market.

Impurity Profiling and Release Testing Baseline

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a mandated analytical marker (often designated as the Dihydro Carboxylic Acid Impurity) in the pharmacopeial monographs for 5-alpha-reductase inhibitors . Because it lacks the C1-C2 double bond, it closely co-elutes with the active pharmaceutical ingredient under standard reverse-phase HPLC conditions. Procuring high-purity (>98.0% HPLC) 103335-55-3 is strictly required to establish relative retention times (RRT) and demonstrate method specificity . Without this exact saturated comparator, quality control laboratories cannot accurately quantify carry-over impurities to meet the stringent ICH <0.10% reporting thresholds.

| Evidence Dimension | Analytical resolution and method specificity |

| Target Compound Data | >98% pure 103335-55-3 provides exact RRT calibration for the saturated impurity |

| Comparator Or Baseline | Generic steroidal standards or crude API mixtures |

| Quantified Difference | Enables precise quantification of the dihydro impurity down to the <0.10% ICH threshold, which generic standards cannot achieve. |

| Conditions | Reverse-phase HPLC impurity profiling for commercial API release |

Procurement of this specific compound as a certified reference standard is a non-negotiable regulatory requirement for the commercial release of 5-alpha-reductase inhibitor APIs.

Commercial API Manufacturing (Finasteride/Dutasteride)

Used as the primary advanced intermediate for the synthesis of 5-alpha-reductase inhibitors, allowing for mild C17-amidation followed by regioselective DDQ oxidation [1].

Quality Control and Analytical Testing

Procured as a certified reference standard (Impurity A / Dihydro Carboxylic Acid Impurity) to calibrate HPLC methods and ensure commercial API batches meet ICH guidelines for impurity limits .

Novel Azasteroid Drug Discovery

Utilized as a stable, saturated 4-azasteroid scaffold for synthesizing next-generation androgen receptor modulators or targeted oncology therapeutics, where the C17 position can be derivatized without risking double-bond degradation .

XLogP3

Appearance

GHS Hazard Statements

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Pictograms

Health Hazard

Other CAS

Wikipedia

Explore Compound Types